Ácido 2-amino-3-fluoro-6-metoxibenzoico

Descripción general

Descripción

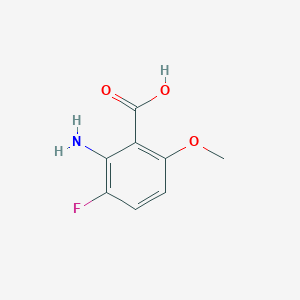

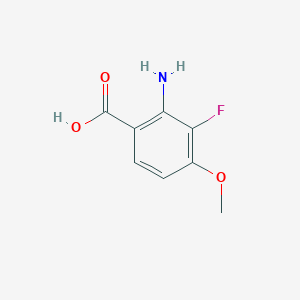

2-Amino-3-fluoro-6-methoxybenzoic acid is a chemical compound with the CAS Number: 1354949-83-9 . It has a molecular weight of 185.15 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC Name of this compound is 2-amino-3-fluoro-6-methoxybenzoic acid . The InChI Code is 1S/C8H8FNO3/c1-13-5-3-2-4 (9)7 (10)6 (5)8 (11)12/h2-3H,10H2,1H3, (H,11,12) .Physical and Chemical Properties Analysis

2-Amino-3-fluoro-6-methoxybenzoic acid is a powder at room temperature .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del ácido 2-amino-3-fluoro-6-metoxibenzoico, centrándose en seis aplicaciones únicas:

Materia prima para la síntesis de micotoxinas

Se puede utilizar como materia prima en la síntesis de dihidro-O-metilsterigmatocistina, una micotoxina natural .

Derivados de benzoxazol y benzotiazina

Relacionado con la síntesis de derivados de benzoxazol estructuralmente relacionados con la riluzol, un fármaco neuroprotector aprobado para el tratamiento de la esclerosis lateral amiotrófica .

Investigación y desarrollo químico

El compuesto se utiliza en I+D para desarrollar nuevos métodos de síntesis química y comprender las reacciones químicas .

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302, H315, H319, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

Mode of Action

It’s known that benzylic halides, which share structural motifs with this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Result of Action

Similar compounds have been found to exhibit potent and selective antitumor activities.

Análisis Bioquímico

Biochemical Properties

2-Amino-3-fluoro-6-methoxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The interactions between 2-Amino-3-fluoro-6-methoxybenzoic acid and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces .

Cellular Effects

The effects of 2-Amino-3-fluoro-6-methoxybenzoic acid on cellular processes are diverse and depend on the type of cells being studied. In certain cell types, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 2-Amino-3-fluoro-6-methoxybenzoic acid may influence the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-Amino-3-fluoro-6-methoxybenzoic acid exerts its effects through specific binding interactions with target biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. The binding interactions are often facilitated by the amino, fluoro, and methoxy groups, which can form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues . Furthermore, 2-Amino-3-fluoro-6-methoxybenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-fluoro-6-methoxybenzoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 2-Amino-3-fluoro-6-methoxybenzoic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Amino-3-fluoro-6-methoxybenzoic acid in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

2-Amino-3-fluoro-6-methoxybenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . The interactions with metabolic enzymes can lead to changes in the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Amino-3-fluoro-6-methoxybenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of 2-Amino-3-fluoro-6-methoxybenzoic acid are crucial for its activity and function within the cell.

Subcellular Localization

The subcellular localization of 2-Amino-3-fluoro-6-methoxybenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . The subcellular localization is essential for its activity, as it determines the specific biochemical pathways and processes that 2-Amino-3-fluoro-6-methoxybenzoic acid can influence.

Propiedades

IUPAC Name |

2-amino-3-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQCDRYOWXVSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270609 | |

| Record name | Benzoic acid, 2-amino-3-fluoro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-83-9 | |

| Record name | Benzoic acid, 2-amino-3-fluoro-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-3-fluoro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B1526075.png)

![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)

![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)

![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)